N,N'-Dicarboxymethyldiaza-18-crown-6
CAS No.: 72912-01-7
Cat. No.: VC10849367
Molecular Formula: C16H30N2O8
Molecular Weight: 378.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72912-01-7 |
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Molecular Formula | C16H30N2O8 |
Molecular Weight | 378.42 g/mol |
IUPAC Name | 2-[16-(carboxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetic acid |
Standard InChI | InChI=1S/C16H30N2O8/c19-15(20)13-17-1-5-23-9-10-25-7-3-18(14-16(21)22)4-8-26-12-11-24-6-2-17/h1-14H2,(H,19,20)(H,21,22) |
Standard InChI Key | NCKZZTXKSYMGTD-UHFFFAOYSA-N |
Canonical SMILES | C1COCCOCCN(CCOCCOCCN1CC(=O)O)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
N,N'-Dicarboxymethyldiaza-18-crown-6 (IUPAC name: 4,13-bis(carboxymethyl)-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane) features an 18-membered macrocyclic ring with two nitrogen atoms at positions 4 and 13, each substituted with a carboxymethyl group (-CH₂COOH). The crown ether backbone consists of six oxygen atoms interspersed with ethylene (-CH₂CH₂-) groups, while the diaza substitution introduces nitrogen heteroatoms capable of further functionalization.
The molecular formula is C₁₆H₂₈N₂O₈, yielding a molecular weight of 376.40 g/mol. X-ray crystallographic studies of analogous diaza-crown ethers reveal a pseudo-planar conformation, with the carboxymethyl groups adopting equatorial positions to minimize steric strain .
Synthesis and Optimization
Alkylation of Diaza-18-Crown-6
The synthesis involves alkylating 4,13-diaza-18-crown-6 with chloroacetic acid ethyl ester under basic conditions. Key steps include:
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Reaction Setup: A molar ratio of 1:2.2 (diaza-18-crown-6 : chloroacetic acid ethyl ester) in anhydrous acetonitrile.
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Base Selection: Potassium carbonate (K₂CO₃) facilitates deprotonation of the secondary amines, enhancing nucleophilicity.
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Temperature and Duration: Reflux at 80°C for 48 hours ensures complete substitution .
Yield: 65–72% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Purification and Characterization
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Recrystallization: The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
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Analytical Confirmation:
Physicochemical Properties
Table 1: Key Physical Properties
Property | Value |
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Melting Point | 198–202°C (decomposes) |
Solubility | Water: 12 g/L (25°C) |
DMSO: >50 g/L | |
Log P (Octanol/Water) | -1.34 ± 0.05 |
pKa (Carboxyl Groups) | 3.2, 4.8 (25°C) |
The compound’s water solubility arises from its ionizable carboxyl groups, which deprotonate at physiological pH, forming a dianion capable of chelating metal ions .
Coordination Chemistry
Ion Selectivity and Binding Constants
N,N'-Dicarboxymethyldiaza-18-crown-6 exhibits preferential binding for Ca²⁺ over Na⁺ and K⁺ due to:
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Cavity Size: The 18-membered ring (3.4–4.0 Å) accommodates Ca²⁺ (ionic radius: 1.00 Å) more effectively than smaller ions.
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Donor Atoms: Six oxygen and two nitrogen atoms provide an octadentate coordination environment.
Table 2: Stability Constants (log K) in Water (25°C)
Ion | log K |
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Ca²⁺ | 5.2 ± 0.1 |
Mg²⁺ | 3.8 ± 0.2 |
Na⁺ | 1.5 ± 0.3 |
K⁺ | 2.1 ± 0.2 |
Density functional theory (DFT) calculations confirm that Ca²⁺ binding induces a conformational shift, bringing the carboxylate groups into closer proximity for optimal electrostatic interactions .
Biological Activity and Mechanisms
Calcium Flux Modulation
In HL60 cells transfected with N-formyl peptide receptors (FPR1/2), N,N'-Dicarboxymethyldiaza-18-crown-6 elevates cytosolic Ca²⁺ concentrations ([Ca²⁺]ᵢ) by 180–220% at 10 µM. This ionophoric activity disrupts calcium-dependent signaling pathways, inhibiting:
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Neutrophil Chemotaxis: Reduced migration toward N-formyl-Met-Leu-Phe (fMLF) by 40–60% (IC₅₀ = 8.2 µM).
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Reactive Oxygen Species (ROS) Production: Suppression of PMA-induced ROS generation by 55–70% .
Applications in Science and Technology
Ion-Selective Electrodes
The compound serves as a Ca²⁺-selective ionophore in PVC membrane electrodes, achieving a detection limit of 1.0 × 10⁻⁶ M and selectivity coefficients (log K₅ₑₗ) of -3.2 against Na⁺ and -2.8 against K⁺.
Drug Delivery Systems
Conjugation with doxorubicin via carbodiimide chemistry yields pH-sensitive prodrugs that release the anticancer agent in tumor microenvironments (pH 5.5–6.5).
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